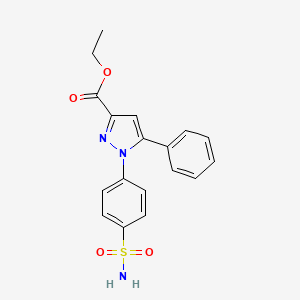
5-phenyl-1-(4-sulfaMoylphenyl)-1H-pyrazole-3-carboxylic acid ethyl ester
Overview
Description
5-phenyl-1-(4-sulfaMoylphenyl)-1H-pyrazole-3-carboxylic acid ethyl ester is a useful research compound. Its molecular formula is C18H17N3O4S and its molecular weight is 371.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
5-Phenyl-1-(4-sulfamoylphenyl)-1H-pyrazole-3-carboxylic acid ethyl ester is a compound of significant interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications.
Synthesis
The synthesis of this compound involves several steps, typically starting from phenylhydrazine and appropriate carboxylic acid derivatives. The general procedure includes:
- Refluxing the reactants in an organic solvent.
- Purification through recrystallization or chromatography.
- Characterization using techniques such as NMR, IR, and mass spectrometry to confirm the structure and purity.
Antimicrobial Activity
Recent studies have demonstrated that 5-phenyl-1-(4-sulfamoylphenyl)-1H-pyrazole derivatives exhibit notable antimicrobial properties. For instance, the compound has shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
| Microorganism | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Inhibitory | |
| Escherichia coli | Moderate inhibition | |
| Candida albicans | Antifungal |
Enzyme Inhibition
The compound has also been studied for its potential as an enzyme inhibitor. It has been shown to inhibit carbonic anhydrases (CAs), which are crucial for various physiological processes:
- Inhibition Studies : The synthesized derivatives were evaluated against multiple isoforms of carbonic anhydrases (CA I, II, VII) with promising results indicating their potential in treating conditions related to CA dysregulation.
Structure-Activity Relationship (SAR)
The biological activity of 5-phenyl-1-(4-sulfamoylphenyl)-1H-pyrazole derivatives can be attributed to their structural components. The presence of the sulfonamide group enhances binding affinity to target enzymes and receptors, improving pharmacological efficacy.
Case Study 1: Antibacterial Efficacy
A study conducted on a series of synthesized pyrazole derivatives revealed that modifications in the phenyl groups significantly affected antibacterial activity. The most active compound exhibited a minimum inhibitory concentration (MIC) lower than that of standard antibiotics.
Case Study 2: Antifungal Activity
Another investigation focused on antifungal properties against Candida albicans. The results indicated that certain derivatives not only inhibited fungal growth but also reduced biofilm formation, suggesting their potential application in treating fungal infections.
Properties
IUPAC Name |
ethyl 5-phenyl-1-(4-sulfamoylphenyl)pyrazole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4S/c1-2-25-18(22)16-12-17(13-6-4-3-5-7-13)21(20-16)14-8-10-15(11-9-14)26(19,23)24/h3-12H,2H2,1H3,(H2,19,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALXQQOQOXOQEDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=C1)C2=CC=CC=C2)C3=CC=C(C=C3)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















